5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butylamino group: This step might involve nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: This could be done through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the butylamino group.
Reduction: Reduction reactions could target the oxazole ring or the ethenyl group.
Substitution: Various substitution reactions could occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets.
Industry
In industry, such compounds might be used in the development of new materials or as additives in various products.
Mechanism of Action
The mechanism of action for “5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” would depend on its specific biological activity. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(AMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- 5-(BUTYLAMINO)-2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The unique combination of functional groups in “5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” might confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O2/c1-3-4-11-19-17-14(12-18)20-16(22-17)10-9-13-7-5-6-8-15(13)21-2/h5-10,19H,3-4,11H2,1-2H3/b10-9+ |
InChI Key |
BPCMYJBUFOUVLO-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCNC1=C(N=C(O1)/C=C/C2=CC=CC=C2OC)C#N |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C=CC2=CC=CC=C2OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.